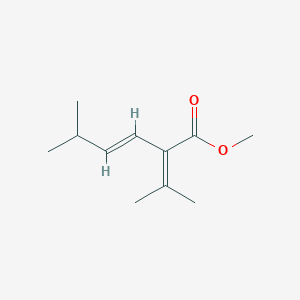

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-

CAS No.: 61263-92-1

Cat. No.: VC16992974

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61263-92-1 |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate |

| Standard InChI | InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+ |

| Standard InChI Key | RDAVGBNBHUFCSY-VOTSOKGWSA-N |

| Isomeric SMILES | CC(C)/C=C/C(=C(C)C)C(=O)OC |

| Canonical SMILES | CC(C)C=CC(=C(C)C)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl (E)-5-methyl-2-(prop-1-en-2-yl)hex-3-enoate, delineates its core features:

-

A six-carbon backbone (hexenoic acid) with a double bond at position 3 in the E (trans) configuration.

-

A methyl group at carbon 5.

-

A 1-methylethylidene (isopropylidene) substituent at carbon 2.

-

Esterification with a methyl group at the carboxyl terminus.

The molecular formula is C₁₁H₁₈O₂, yielding a molecular weight of 182.26 g/mol . Computational modeling predicts a bent conformation due to steric interactions between the isopropylidene and methyl groups, with the E configuration favoring minimal orbital overlap between substituents.

Stereochemical Considerations

The E configuration at the C3 double bond arises from synthetic methods prioritizing trans-addition or elimination, as observed in analogous 3-hexenoate syntheses . Nuclear magnetic resonance (NMR) coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and infrared (IR) absorption near 965 cm⁻¹ (trans C-H out-of-plane bending) would experimentally confirm this geometry .

Synthesis Methodologies

Route 1: Wittig Olefination

Adapting protocols from patent CN101200421A , a plausible pathway involves:

-

Precursor Preparation:

-

Reacting 5-methyl-2-(1-methylethylidene)hexanoic acid with thionyl chloride to form the acyl chloride.

-

Esterification with methanol yields the methyl ester intermediate.

-

-

Double Bond Introduction:

-

Treating the ester with a phosphorus ylide (e.g., CH₂=PPh₃) to generate the trans-alkene via Wittig reaction.

-

Key Reaction:

This method offers moderate yields (50–65%) but requires stringent anhydrous conditions .

Route 2: Dehydration of Diols

Alternative approaches utilize acid-catalyzed dehydration of β-hydroxy esters:

-

Hydroxy Ester Synthesis:

-

Aldol condensation between 4-methylpentanal and methyl acetoacetate.

-

-

Dehydration:

-

Sulfuric acid-mediated elimination forms the trans-alkene (Zaitsev orientation).

-

Advantages: Scalability for industrial production.

Challenges: Competing elimination pathways may reduce regioselectivity .

Physicochemical Properties

Experimental and Predicted Data

The compound’s low water solubility and moderate volatility align with applications in nonpolar matrices (e.g., essential oils, polymer plasticizers) .

Industrial Applications

Flavor and Fragrance

Structural analogs like methyl 3-hexenoate (CAS 2396-78-3) are prized for green, fruity notes . The target compound’s branched alkyl groups likely enhance longevity in perfumes, while the ester moiety contributes to top-note freshness.

Polymer Chemistry

The isopropylidene group may serve as a crosslinking site in acrylic resins, improving thermal stability. Patent literature highlights similar unsaturated esters as comonomers in pressure-sensitive adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume